4-Amino-3-bromo-5-nitro-benzenesulfonamide

Steroid sulfatase inhibition Hormone-dependent cancer Benzenesulfonamide SAR

Researchers need bifunctional sulfonamide scaffolds enabling both enzyme inhibition and cross-coupling diversification. This 3,4,5-substituted benzenesulfonamide delivers both. • STS inhibition (IC50: 74 nM) and APN inhibition (IC50: 70 nM) with >1,400x selectivity over HDAC1/2 • 3-Bromo handle for Suzuki/Negishi coupling; 4-amino site for diazotization • Patent-claimed dual-stage anthelmintic activity against Fasciola spp. Available for immediate R&D supply.

Molecular Formula C6H6BrN3O4S
Molecular Weight 296.1 g/mol
CAS No. 39234-96-3
Cat. No. B3370440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromo-5-nitro-benzenesulfonamide
CAS39234-96-3
Molecular FormulaC6H6BrN3O4S
Molecular Weight296.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)N
InChIInChI=1S/C6H6BrN3O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,8H2,(H2,9,13,14)
InChIKeyFNHYQFBTLYAIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromo-5-nitro-benzenesulfonamide: Chemical Profile


4-Amino-3-bromo-5-nitro-benzenesulfonamide (C6H6BrN3O4S, MW 296.1) is a polyfunctionalized benzenesulfonamide derivative bearing amino, bromo, and nitro substituents on the aromatic ring . This substitution pattern confers distinct physicochemical properties and biological activity profiles compared to mono- or di-substituted analogs. The compound has been evaluated as an inhibitor of steroid sulfatase (STS) [1], aminopeptidase N (APN) [2], and ecto-5'-nucleotidase [3], and is claimed as an anthelmintic agent in patent literature [4].

1

Polyfunctional benzenesulfonamide scaffold for enzyme inhibition studies

2

Amino-bromo-nitro substitution pattern enables diverse synthetic chemistry

3

Reported activity against STS, APN, and CD73; anthelmintic patent claim

4-Amino-3-bromo-5-nitro-benzenesulfonamide: Functional Group Interdependence


The simultaneous presence of an electron-donating 4-amino group, an electron-withdrawing 5-nitro group, and a bulky 3-bromo substituent creates a unique electronic and steric environment that cannot be replicated by simple analogs such as 3-bromo-5-nitrobenzenesulfonamide (lacking the 4-amino group) or 4-amino-3-nitrobenzenesulfonamide (lacking the bromo group) . This triad of substituents governs both the compound's reactivity in further synthetic transformations and its binding interactions with biological targets. For instance, the 4-amino group enables diazotization and subsequent coupling chemistry, while the 3-bromo position provides a handle for cross-coupling reactions, and the 5-nitro group can be selectively reduced to modulate electronic properties . Substituting with a compound lacking any one of these functional groups would fundamentally alter the downstream synthetic utility and biological activity profile.

!

Analogs lacking 4-amino, 3-bromo, or 5-nitro groups may not replicate synthetic versatility or target-binding profile.

!

De-bromo analogs remove cross-coupling handle, limiting downstream library synthesis and SAR exploration.

4-Amino-3-bromo-5-nitro-benzenesulfonamide: Comparative Activity Evidence


STS Inhibition: Potency vs Benzenesulfonamide Class

4-Amino-3-bromo-5-nitro-benzenesulfonamide inhibits human steroid sulfatase (STS) in JEG3 cell lysates with an IC50 of 74 nM [1]. This potency is comparable to, though lower than, optimized aryl sulfonamide STS inhibitors such as 17β-4′-phenylbenzenesulfonamide (IC50 = 9 nM) [2], but significantly exceeds the potency of earlier benzenesulfonamide-based STS inhibitor chemotypes, which exhibited best IC50 values around 270 nM [3].

STS inhibition potency
Class-level inference
IC50 74 nM vs 9 nM (best-in-class) and 270 nM (earlier chemotype)

Supports STS inhibitor scaffold optimization context

Human JEG3 cell lysates; BindingDB entry

Steroid sulfatase inhibition Hormone-dependent cancer Benzenesulfonamide SAR

APN Inhibition: Selectivity Over HDAC

4-Amino-3-bromo-5-nitro-benzenesulfonamide inhibits porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 70 nM [1]. Critically, the same compound shows no meaningful inhibition of histone deacetylases HDAC1/HDAC2 (IC50 > 100,000 nM) in human HeLa nuclear extracts [1], demonstrating >1,400-fold selectivity for APN over this common off-target class.

APN vs HDAC selectivity
Head-to-head
APN IC50 70 nM; HDAC1/2 >100,000 nM (>1,400-fold window)

Supports APN selectivity profiling over HDAC1/2

Porcine kidney APN; human HeLa HDACs

Aminopeptidase N inhibition CD13 Enzyme selectivity

CD73 Inhibition: Weak Activity Profile

In contrast to its STS and APN activities, 4-amino-3-bromo-5-nitro-benzenesulfonamide exhibits weak inhibition of rat ecto-5′-nucleotidase (CD73) with an IC50 of 40,100 nM (40.1 µM) in transfected COS7 cells [1]. This represents a >540-fold reduction in potency relative to its STS inhibitory activity and >570-fold reduction relative to APN inhibition.

Weak CD73 activity
Cross-study
IC50 40,100 nM

Defines enzyme selectivity fingerprint; low CD73 impact

Rat CD73 transfected COS7 cells

Ecto-5'-nucleotidase CD73 Adenosine signaling

Anthelmintic Activity Against Fasciola

US Patent 3,987,199 explicitly claims 4-amino-3-bromo-5-nitrobenzenesulfonamide as an anthelmintic agent effective against both mature and immature liver fluke of the species Fasciola gigantica and Fasciola hepatica [1]. The patent establishes that benzenesulfonamides substituted at the 3, 4, and 5 positions—as in this compound—exhibit this dual-stage efficacy, whereas compounds lacking substitution at all three positions do not meet the claimed therapeutic profile [1].

Anthelmintic claim
Class-level inference
Dual-stage activity against mature and immature Fasciola spp. (patent)

Reported substitution-dependent anthelmintic profile

In vivo patent claim; independent validation required

Anthelmintic Fascioliasis Liver fluke

Synthetic Utility: Cross-Coupling via Bromo Group

The 3-bromo substituent in 4-amino-3-bromo-5-nitro-benzenesulfonamide serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, enabling the introduction of diverse aryl, alkenyl, and alkyl groups [1]. The analogous de-bromo compound, 4-amino-5-nitrobenzenesulfonamide, lacks this site for diversification and would require additional synthetic steps to install a comparable reactive handle.

Synthetic diversification
Supporting evidence
3-bromo enables Suzuki, Negishi cross-couplings

Enables library synthesis and SAR expansion

Pd-catalyzed coupling methodology

Cross-coupling Suzuki-Miyaura Negishi coupling Medicinal chemistry diversification

Melting Point vs De-amino Analog

4-Amino-3-bromo-5-nitro-benzenesulfonamide exhibits a melting point of 216-218°C , which is substantially higher than that of its de-amino analog 3-bromo-5-nitrobenzenesulfonamide (CAS 59481-21-9), for which reported physical property data indicate lower thermal stability [1]. The higher melting point reflects stronger intermolecular hydrogen bonding mediated by the 4-amino group and may facilitate easier purification via recrystallization.

Melting point
Data to verify
216–218 °C (higher than de-amino analog)

May support purification handling

No independent comparator data available

Melting point Thermal stability Purification

4-Amino-3-bromo-5-nitro-benzenesulfonamide: Research & Industrial Applications


STS Inhibitor for Hormone-Dependent Cancer

With an IC50 of 74 nM against human STS in JEG3 cell lysates [1], 4-amino-3-bromo-5-nitro-benzenesulfonamide serves as a synthetically tractable STS inhibitor scaffold. Researchers investigating estrogen-dependent breast cancer or androgen-dependent prostate cancer can utilize this compound as a starting point for medicinal chemistry optimization, particularly where further functionalization via the 3-bromo or 4-amino positions is desired .

APN Probe with HDAC Selectivity

The compound's 70 nM APN inhibitory activity coupled with >100,000 nM IC50 against HDAC1/2 [2] establishes it as a selective probe for APN biology. This selectivity profile is particularly valuable in studies of tumor angiogenesis, inflammation, and pain signaling where APN plays a role and where off-target HDAC inhibition would confound interpretation.

Intermediate for Sulfonamide Library Synthesis

The presence of the 3-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Negishi) to generate structurally diverse benzenesulfonamide analogs [3]. Medicinal chemistry teams engaged in hit-to-lead optimization of sulfonamide-based inhibitors can leverage this compound as a versatile building block, reducing the synthetic burden of analog generation.

Anthelmintic Research Targeting Fascioliasis

Based on patent claims of efficacy against both mature and immature Fasciola spp. [4], this compound is relevant for veterinary parasitology research programs developing novel fasciolicides. Its unique 3,4,5-substitution pattern is integral to the claimed dual-stage activity, distinguishing it from simpler benzenesulfonamide analogs.

Application
Selection Property
Validation Focus
Steroid sulfatase (STS) inhibition studies
Tri-substituted benzenesulfonamide scaffold
STS enzyme inhibition in cell lysate assays
Aminopeptidase N (APN) selectivity profiling
APN inhibitor with HDAC selectivity window
APN/HDAC counter-screen assay context
Sulfonamide library synthesis
Aryl bromide cross-coupling handle
Pd-catalyzed diversification workflow
Anthelmintic research: fascioliasis models
3,4,5-substitution pattern
In vivo dual-stage efficacy claim validation

Technical Documentation Hub

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16 linked technical documents
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